Thulium sulfate octahydrate

Vue d'ensemble

Description

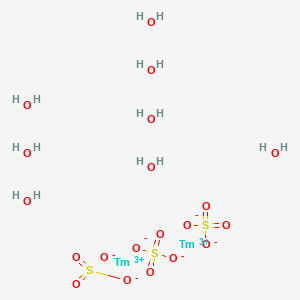

Thulium sulfate octahydrate is a chemical compound with the formula Tm₂(SO₄)₃·8H₂O. It is a rare earth metal sulfate, where thulium is in the +3 oxidation state. This compound is known for its solubility in water and moderate solubility in strong mineral acids. This compound is typically found as a white crystalline solid and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thulium sulfate octahydrate can be synthesized by dissolving thulium oxide (Tm₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves the following steps:

- Dissolve thulium oxide in sulfuric acid at room temperature.

- Allow the solution to evaporate slowly over several weeks.

- Crystallize the resulting solution to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled evaporation and crystallization to ensure high purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Thulium sulfate octahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Thulium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.

Substitution Reactions: Thulium sulfate can react with other sulfates or salts to form different thulium compounds.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents can be used to oxidize thulium compounds.

Reduction: Reducing agents like hydrogen gas or metals can reduce thulium compounds.

Substitution: Reactions with other sulfates or salts in aqueous solutions can lead to the formation of new thulium compounds.

Major Products Formed:

Oxidation: Thulium oxide (Tm₂O₃) can be formed.

Reduction: Thulium metal can be obtained.

Substitution: Various thulium salts and complexes can be synthesized

Applications De Recherche Scientifique

Optical Technologies

Thulium sulfate octahydrate is primarily utilized as a dopant in optical materials, particularly fiber amplifiers. Its ability to emit light at specific wavelengths makes it valuable for enhancing the performance of lasers and other photonic devices.

- Doping in Fiber Amplifiers : Thulium ions are incorporated into glass or fiber optic matrices to improve light emission, especially in the mid-infrared range (around 2 microns). This wavelength is crucial for applications such as telecommunications and medical devices.

- Laser Applications : The compound's optical properties allow for its use in solid-state lasers, where it contributes to efficient light generation and amplification. The emission spectrum typically shows peaks in the blue region due to electronic transitions within the thulium ions.

Materials Science

The unique properties of this compound make it an attractive subject for research in materials science:

- Crystal Structure Studies : Investigations into the crystal structure of this compound can reveal insights into its stability and reactivity, which are important for developing new materials with tailored properties .

- Magnetic Materials : Due to the magnetic properties associated with thulium ions, this compound can be explored for use in magnetic materials, potentially leading to advancements in data storage technologies .

Chemical Reactivity

This compound participates in various chemical reactions that enhance its utility:

- Dehydration Reactions : It serves as a reactant in dehydration processes, which are essential for synthesizing other thulium-based compounds or materials .

- Source of Thulium Ions : The compound acts as a readily soluble source of thulium ions for research purposes, enabling studies on their chemical behavior and applications in different contexts .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Fiber Amplifiers | Demonstrated enhanced performance when doped with this compound, achieving higher gain at mid-infrared wavelengths. |

| Study B | Laser Development | Showed that incorporating thulium ions from this compound improved efficiency and output power of solid-state lasers. |

| Study C | Material Properties | Investigated the crystal structure and reactivity, providing insights into potential applications in advanced material synthesis. |

These studies underscore the compound's versatility and importance across multiple scientific domains.

Mécanisme D'action

The mechanism of action of thulium sulfate octahydrate involves its interaction with molecular targets and pathways. In catalysis, thulium ions can facilitate various chemical transformations by stabilizing transition states and intermediates. In biological systems, thulium ions can interact with proteins and enzymes, affecting their activity and function .

Comparaison Avec Des Composés Similaires

- Thulium Nitrate Pentahydrate (Tm(NO₃)₃·5H₂O)

- Thulium Acetate Hydrate (Tm(C₂H₃O₂)₃·xH₂O)

- Thulium Oxide (Tm₂O₃)

Comparison:

- Thulium Nitrate Pentahydrate: More soluble in water compared to thulium sulfate octahydrate and used in different applications such as in the preparation of thulium-doped materials.

- Thulium Acetate Hydrate: Used in organic synthesis and as a precursor for other thulium compounds.

- Thulium Oxide: Used in ceramics and glass production, and as a starting material for other thulium compounds .

This compound stands out due to its specific solubility properties and its use in specialized applications such as catalysis and material science.

Activité Biologique

Thulium sulfate octahydrate (Tm₂(SO₄)₃·8H₂O) is a rare earth compound that has garnered attention for its unique properties and potential applications in various fields, including biology, materials science, and medicine. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

Overview of this compound

This compound appears as a white crystalline solid, readily soluble in water and moderately soluble in strong mineral acids. It is primarily used as a catalyst in chemical reactions and as a precursor for other thulium compounds. The compound's structure allows it to act effectively in various scientific applications, particularly in biological assays and studies involving rare earth elements.

Target of Action : this compound acts primarily through its thulium ions (Tm³⁺), which can interact with biological molecules.

Mode of Action : As a catalyst, it facilitates chemical reactions by lowering activation energy or altering reaction mechanisms. This catalytic property can lead to various biochemical transformations.

Result of Action : The specific effects depend on the reactions it catalyzes; however, it is known to cause skin irritation and respiratory issues upon exposure.

This compound has several notable biochemical properties:

- Cellular Effects : Studies indicate that exposure to thulium compounds can result in skin irritation and respiratory discomfort. The compound's ions may interact with cellular components, leading to oxidative stress or inflammatory responses.

- Molecular Mechanism : Research shows that the absorption spectrum of this compound is influenced by crystal field effects, which can affect its reactivity and interaction with biological systems .

Case Studies

- Optical and Magnetic Studies : Research has shown that thulium ions exhibit unique optical properties when incorporated into various matrices. These properties are leveraged in applications such as medical imaging and fiber optics. The crystal-field splitting of Tm³⁺ levels has been characterized, revealing insights into its electronic structure and potential biological interactions .

- Catalytic Applications : this compound has been evaluated for its catalytic role in biochemical reactions. Its ability to facilitate specific reactions without being consumed makes it a valuable tool in laboratory settings for studying enzyme kinetics and reaction mechanisms .

Applications in Medicine

This compound is being investigated for its potential applications in medical imaging and radiation therapy. The compound's unique properties allow for enhanced imaging capabilities, particularly in the mid-infrared range, which is crucial for various diagnostic techniques . Additionally, the compound's relatively low toxicity compared to other lanthanide sulfates makes it a suitable candidate for further exploration in therapeutic contexts.

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to similar compounds:

| Compound Name | Formula | Molecular Weight (g/mol) | Unique Properties |

|---|---|---|---|

| This compound | Tm₂(SO₄)₃·8H₂O | 770.18 | Optical dopant for fiber amplifiers |

| Dysprosium Sulfate Octahydrate | Dy₂(SO₄)₃·8H₂O | 811.02 | Higher magnetic susceptibility |

| Ytterbium Sulfate Octahydrate | Yb₂(SO₄)₃·8H₂O | 832.12 | Used in solid-state lasers |

| Lanthanum Sulfate Octahydrate | La₂(SO₄)₃·8H₂O | 690.80 | Precursor for lanthanum-based catalysts |

Propriétés

IUPAC Name |

thulium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Tm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBYLGMJMIXKMU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tm+3].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Tm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746050 | |

| Record name | Thulium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-40-0 | |

| Record name | Thulium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13778-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THULIUM SULFATE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGZ55L20J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What spectroscopic properties of thulium sulfate octahydrate have been investigated?

A1: Recent studies have focused on the Zeeman effect and paraelectric resonance in single crystals of this compound. [, ] Researchers observed the Zeeman absorption spectra, which arise from the splitting of electronic energy levels in the presence of an external magnetic field. [] These studies also investigated paraelectric resonance, a phenomenon where the energy levels of electric dipoles split under the influence of an electric field. [] The combined analysis of Zeeman and paraelectric resonance spectra provides valuable information about the electronic structure and local symmetry of Tm3+ ions within the crystal lattice. []

Q2: How do researchers determine the electronic structure of Tm3+ in this compound?

A2: Researchers utilize a combination of experimental techniques and theoretical models to elucidate the electronic structure of Tm3+ ions. [] One key aspect is determining the "free ion" and "crystal field splitting." [] * Free ion splitting refers to the energy levels of the Tm3+ ion in isolation, determined by its electronic configuration and interactions between its electrons. * Crystal field splitting arises from the interaction of the Tm3+ ion with the surrounding electric field generated by the other ions (ligands) within the crystal lattice.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.